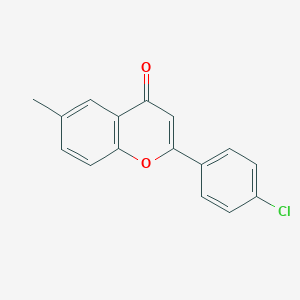

4'-氯-6-甲基黄酮

描述

Molecular Structure Analysis

The molecular structure of 4’-Chloro-6-methylflavone consists of 16 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Chloro-6-methylflavone include a molecular weight of 270.71 g/mol, a computed XLogP3 value of 4.5, and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass of the compound are both 270.0447573 g/mol .科学研究应用

正向调节GABA受体

6-甲基黄酮,4'-氯-6-甲基黄酮的结构类似物,已被确认为人类重组α1β2γ2L和α1β2 GABAA受体的正向变构调节剂。这种调节不是通过高亲和力的苯二氮卓类受体位点介导的,表明它与受体复合物有着独特的相互作用(Hall et al., 2004)。

与苯二氮卓结合位点的相互作用

另一个密切相关的化合物6-氯-3'-硝基黄酮与GABAA受体的苯二氮卓结合位点相互作用。尽管存在这种相互作用,但它并不表现出传统的苯二氮卓类药物的效果,如抗焦虑或镇静作用,但它确实拮抗了地西泮的效果(Viola et al., 2000)。

黄酮衍生物的合成和分析

对类似3-甲基黄酮-8-羧酸的黄酮衍生物的合成和分析研究揭示了这些化合物的制造过程及其潜在的工业应用的见解。高效液相色谱法被用于分离杂质和合成控制分析,以用于这些化合物的生产(Qiao et al., 2009)。

抗真菌和抗白血病特性

从松树等植物中分离出的某些6-C-甲基黄酮类化合物显示出抑制白血病细胞增殖并促进凋亡的有希望的结果。这些化合物展示出显著的抗癌活性,可能通过线粒体半胱氨酸蛋白酶-3依赖的凋亡途径(Yue et al., 2013)。

作用机制

- Specifically, 2’-Cl-6MF potentiates GABA-elicited currents at α2β2/3γ2L and α3β2/3γ2L GABA-A receptor subtypes . This potentiation enhances the inhibitory effects of GABA, leading to reduced neuronal excitability.

- The compound’s binding mechanism has been rationalized through molecular docking studies , which confirm its involvement at the benzodiazepine (BDZs) site of GABA-A receptors .

Target of Action

Mode of Action

Result of Action

生化分析

Biochemical Properties

It is known that flavonoids can interact with various enzymes and proteins . For instance, 2’-chloro-6-methylflavone has been shown to potentiate GABA-elicited currents at α2β2/3γ2L and α3β2/3γ2L GABA-A receptor subtypes .

Molecular Mechanism

It has been suggested that 2’-chloro-6-methylflavone exerts its effects at the molecular level through binding interactions with GABA-A receptors .

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of 28°C .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 4’-Chloro-6-methylflavone in animal models. A study has shown that 2’-chloro-6-methylflavone significantly enhanced the paw withdrawal threshold and decreased mechanical allodynia in rats when administered at doses of 30 and 100 mg/kg .

Transport and Distribution

It is known that the distribution of drugs is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .

Subcellular Localization

It is known that the cells of eukaryotic organisms are elaborately subdivided into functionally-distinct membrane-bound compartments .

属性

IUPAC Name |

2-(4-chlorophenyl)-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCCOUBQBXXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349221 | |

| Record name | 4'-chloro-6-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60402-30-4 | |

| Record name | 2-(4-Chlorophenyl)-6-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60402-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-chloro-6-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

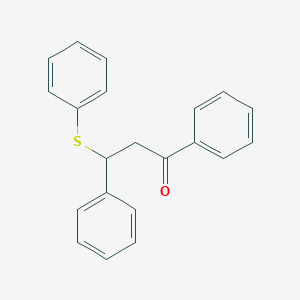

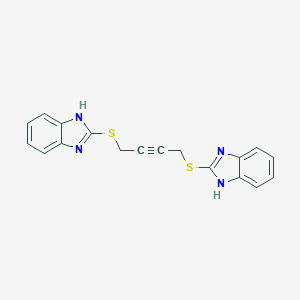

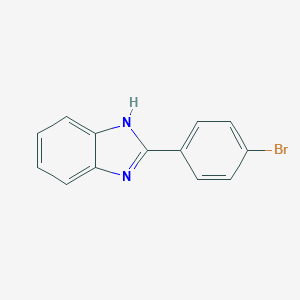

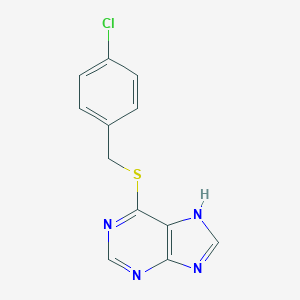

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

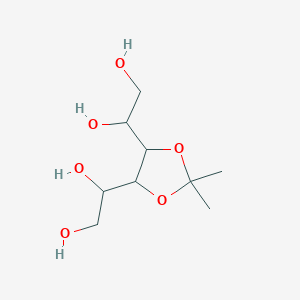

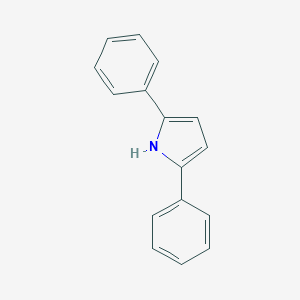

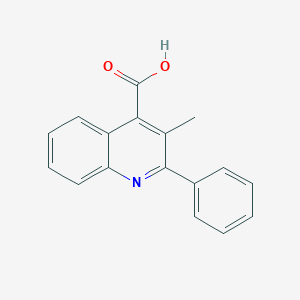

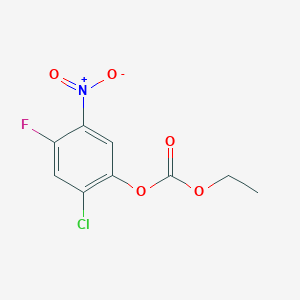

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)

![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)